Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219376-55-1
VCID: VC6713591
InChI: InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)3-2-4-8-5-7;/h8,10H,2-5H2,1H3;1H
SMILES: COC(=O)C1(CCCNC1)O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

CAS No.: 2219376-55-1

Cat. No.: VC6713591

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride - 2219376-55-1

Specification

CAS No. 2219376-55-1
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name methyl 3-hydroxypiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)3-2-4-8-5-7;/h8,10H,2-5H2,1H3;1H
Standard InChI Key DYUPWTQWUCAISQ-UHFFFAOYSA-N
SMILES COC(=O)C1(CCCNC1)O.Cl

Introduction

Synthesis and Preparation

Hydrogenation and Resolution Route

A prominent synthesis route, detailed in patent CN105439939A, begins with the hydrogenation of 3-hydroxypyridine under high-pressure hydrogen (4–6 MPa) using a rhodium-carbon catalyst at 80–100°C for 32–60 hours . This step yields racemic 3-hydroxypiperidine, which is subsequently resolved using D-pyroglutamic acid in ethanol. Heating the mixture to reflux followed by cooling to -5°C precipitates (S)-3-hydroxypiperidine D-pyroglutamate, achieving enantiomeric excess through chiral resolution . The final step involves reacting this intermediate with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to form (S)-N-Boc-3-hydroxypiperidine, which is then esterified with methanol and hydrochloric acid to yield the target compound . This method boasts a yield of 81–97% and emphasizes cost efficiency through recyclable resolving agents .

Direct Esterification Method

An alternative approach, described by VulcanChem, involves esterifying 3-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrochloride salt formation. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by a methoxy group. While this method is straightforward, it may produce racemic mixtures unless chiral catalysts or resolved starting materials are employed.

Comparative Analysis

ParameterHydrogenation/Resolution Direct Esterification
Starting Material3-Hydroxypyridine3-Hydroxypiperidine-3-carboxylic acid
CatalystRhodium-carbonStrong acid (e.g., H₂SO₄)
Enantiomeric ControlHigh (via chiral resolution)Low (racemic unless modified)
Yield81–97%Not reported
ScalabilityIndustrialLaboratory-scale

The hydrogenation route is superior for producing enantiopure material, essential for pharmaceutical applications, whereas direct esterification offers simplicity for non-chiral contexts .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application. Key properties include:

  • Molecular Weight: 195.64 g/mol .

  • Solubility: Limited data exist, but hydrochloride salts generally exhibit good aqueous solubility.

  • Collision Cross Section (CCS): Predicted CCS values vary by adduct, ranging from 134.1 Ų ([M-H]⁻) to 143.8 Ų ([M+Na]⁺), aiding in mass spectrometry-based identification .

Predicted CCS Data

Adductm/zCCS (Ų)
[M+H]⁺160.09682135.1
[M+Na]⁺182.07876143.8
[M+NH₄]⁺177.12336143.2
[M-H]⁻158.08226134.1

These metrics facilitate analytical characterization, particularly in high-throughput screening environments.

Applications in Pharmaceutical Research

Chiral Intermediate in Drug Synthesis

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride serves as a precursor to N-Boc-protected piperidines, which are pivotal in synthesizing protease inhibitors and kinase modulators . For instance, its (S)-enantiomer is integral to the production of antiviral agents targeting HIV-1 protease, where stereochemical precision dictates binding affinity . The hydroxyl and ester groups also permit further functionalization, such as oxidation to ketones or transesterification, enabling diversification of lead compounds.

Antibacterial and Antitumor Activity

Piperidine derivatives are explored for their antibacterial properties, with the hydroxyl group enhancing membrane permeability and target engagement . While specific studies on this compound are scarce, structural analogs demonstrate activity against Gram-positive bacteria by inhibiting cell wall synthesis . In oncology, piperidine-based molecules interfere with tubulin polymerization, suggesting potential antitumor applications awaiting further investigation .

Analytical Characterization

Advanced mass spectrometry techniques leverage the compound’s CCS values for identification in complex mixtures. For example, the [M+Na]⁺ adduct’s CCS of 143.8 Ų distinguishes it from structurally similar metabolites in biological samples . Nuclear magnetic resonance (NMR) spectroscopy would further resolve its conformation, with the hydroxyl proton expected near δ 4.5–5.0 ppm and the methyl ester at δ 3.6–3.8 ppm.

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